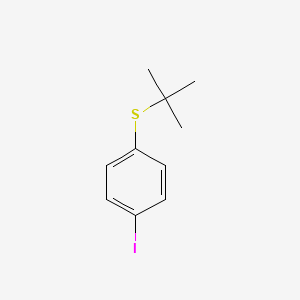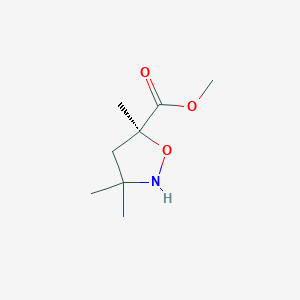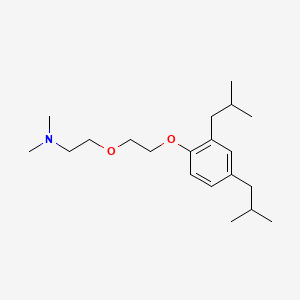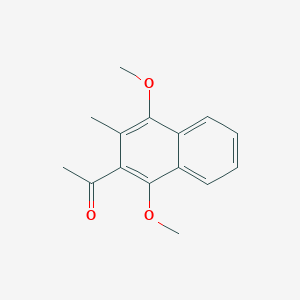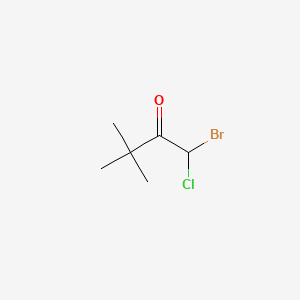
4-Phenyl-1,3-dioxan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,3-dioxan-2-amine is an organic compound that belongs to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and an amine group at the 2 position The phenyl group attached to the ring adds to its complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenyl-1,3-dioxan-2-amine can be synthesized through several methods. One common approach involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The phenyl group can be introduced through the use of phenyl-substituted carbonyl compounds.
Another method involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This method is advantageous as it tolerates acid-sensitive groups and provides good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,3-dioxan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: NBS, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols or amines.
Scientific Research Applications
4-Phenyl-1,3-dioxan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3-dioxan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
4-Phenyl-1,3-dioxan-2-amine can be compared with other similar compounds such as:
1,3-Dioxanes: These compounds share the same ring structure but may have different substituents.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and are structurally related to 1,3-dioxanes.
Phenylamines: Compounds with a phenyl group attached to an amine, such as aniline.
The uniqueness of this compound lies in its combination of the 1,3-dioxane ring with a phenyl group and an amine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64254-42-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-phenyl-1,3-dioxan-2-amine |
InChI |
InChI=1S/C10H13NO2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
InChI Key |
WKKBDADVHAOBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


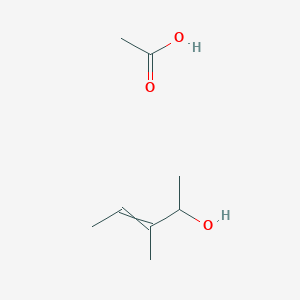
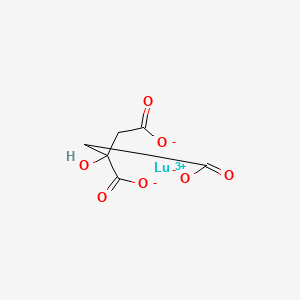

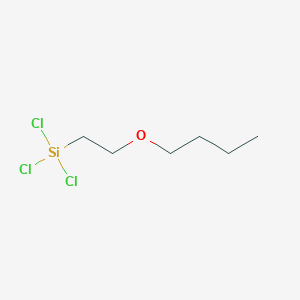
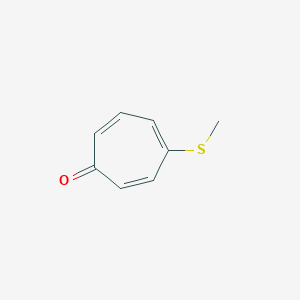
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)
